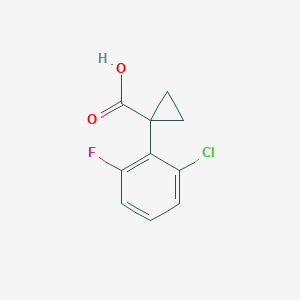
rac-(1R,2R)-2-(cyclopentyloxy)cyclohexan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(1R,2R)-2-(cyclopentyloxy)cyclohexan-1-amine hydrochloride, also known as CPCH, is a cyclic amine hydrochloride that has been used in a variety of scientific research applications. It is a derivative of cyclohexane, a six-membered aromatic ring. CPCH has been used in the synthesis of other compounds, as a catalyst for chemical reactions, and for its biological and physiological effects. In
Aplicaciones Científicas De Investigación
Rac-(1R,2R)-2-(cyclopentyloxy)cyclohexan-1-amine hydrochloride has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of other compounds, including the synthesis of bicyclic ketones, cyclic amines, and other organic compounds. It has also been used as a reagent in the synthesis of cyclic peptides, as a ligand in coordination chemistry, and as a chiral modifier for chiral chromatography. rac-(1R,2R)-2-(cyclopentyloxy)cyclohexan-1-amine hydrochloride has also been used in the study of enzyme kinetics, as well as in the study of biological and physiological effects.
Mecanismo De Acción
Rac-(1R,2R)-2-(cyclopentyloxy)cyclohexan-1-amine hydrochloride has been shown to interact with various biological systems, including enzymes and receptors. It has been shown to bind to enzymes and modulate their activity, as well as to bind to receptors and modulate their activity. rac-(1R,2R)-2-(cyclopentyloxy)cyclohexan-1-amine hydrochloride may also interact with other molecules, such as proteins and lipids, and may modulate their activity.
Biochemical and Physiological Effects
rac-(1R,2R)-2-(cyclopentyloxy)cyclohexan-1-amine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, receptors, proteins, and lipids. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been shown to have neuroprotective and cardioprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rac-(1R,2R)-2-(cyclopentyloxy)cyclohexan-1-amine hydrochloride has several advantages for laboratory experiments. It is a relatively inexpensive and readily available reagent, and it is relatively easy to synthesize. It is also a relatively stable compound, and can be stored for extended periods of time. However, rac-(1R,2R)-2-(cyclopentyloxy)cyclohexan-1-amine hydrochloride can be toxic and should be handled with caution. Additionally, rac-(1R,2R)-2-(cyclopentyloxy)cyclohexan-1-amine hydrochloride is not water soluble, so solubilization of rac-(1R,2R)-2-(cyclopentyloxy)cyclohexan-1-amine hydrochloride may be required for certain experiments.
Direcciones Futuras
There are several potential future directions for research involving rac-(1R,2R)-2-(cyclopentyloxy)cyclohexan-1-amine hydrochloride. rac-(1R,2R)-2-(cyclopentyloxy)cyclohexan-1-amine hydrochloride could be further studied to explore its potential therapeutic applications, such as anti-inflammatory and anti-cancer effects. Additionally, rac-(1R,2R)-2-(cyclopentyloxy)cyclohexan-1-amine hydrochloride could be further studied to explore its potential pharmacological effects, such as its effects on enzymes and receptors. rac-(1R,2R)-2-(cyclopentyloxy)cyclohexan-1-amine hydrochloride could also be further studied to explore its potential interactions with other molecules, such as proteins and lipids. Finally, rac-(1R,2R)-2-(cyclopentyloxy)cyclohexan-1-amine hydrochloride could be further studied to explore its potential applications in coordination chemistry, such as its use as a chiral modifier for chiral chromatography.
Métodos De Síntesis
Rac-(1R,2R)-2-(cyclopentyloxy)cyclohexan-1-amine hydrochloride is synthesized by the reaction of cyclohexane with cyclopentyl chloride in the presence of anhydrous aluminum chloride and anhydrous zinc chloride. The reaction is carried out in a solvent such as dichloromethane, and the product is a cyclic amine hydrochloride. The reaction is typically carried out at room temperature and the product is purified by recrystallization.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-(cyclopentyloxy)cyclohexan-1-amine hydrochloride involves the conversion of a cyclohexanone derivative to the corresponding amine via reductive amination. The amine is then reacted with cyclopentyl alcohol to form the desired product.", "Starting Materials": [ "Cyclohexanone", "Ammonium chloride", "Sodium borohydride", "Cyclopentylamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with ammonium chloride and sodium borohydride in methanol to form the corresponding amine.", "Step 2: The amine is then reacted with cyclopentyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid to form the desired product.", "Step 3: The product is then treated with hydrochloric acid to form the hydrochloride salt of the amine." ] } | |
Número CAS |
1807896-00-9 |
Nombre del producto |
rac-(1R,2R)-2-(cyclopentyloxy)cyclohexan-1-amine hydrochloride |
Fórmula molecular |
C11H22ClNO |
Peso molecular |
219.8 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



